molecular formula C15H22N2O3S B5707283 N,N-diethyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide

N,N-diethyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide

Cat. No.: B5707283
M. Wt: 310.4 g/mol
InChI Key: XEZOHYVVOFORPW-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide typically involves the reaction of N,N-diethylbenzenesulfonamide with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N,N-diethyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethylbenzenesulfonamide
  • Pyrrolidine-1-carbonyl chloride
  • Sulfonamide derivatives

Uniqueness

N,N-diethyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide is unique due to the presence of both the pyrrolidine ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-diethyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-17(4-2)21(19,20)14-9-7-13(8-10-14)15(18)16-11-5-6-12-16/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZOHYVVOFORPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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